molecular formula C25H29N5O5S B2843970 N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868227-00-3

N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2843970
CAS No.: 868227-00-3
M. Wt: 511.6
InChI Key: ZMAMVPDTENMPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure that incorporates a dihydropyrimidinone core, a scaffold widely recognized in pharmaceutical development . The core is further functionalized with a 3,4-dimethoxybenzamide group and a (2-((4-butylphenyl)amino)-2-oxoethyl)thio side chain. The presence of the dihydropyrimidinone (DHPM) core is particularly notable, as this structural motif is found in compounds with a broad spectrum of biological activities, making it a valuable template for drug discovery research . This compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Researchers can leverage this chemical as a key intermediate in synthetic pathways or as a building block for the development of novel molecules. Its primary research applications include use as a molecular building block in organic synthesis and as a pharmacological probe for investigating structure-activity relationships (SAR), particularly for targets where the dihydropyrimidinone class has shown relevance. As with all specialized research chemicals, proper handling protocols and storage in a cool, dry environment are recommended to maintain stability.

Properties

CAS No.

868227-00-3

Molecular Formula

C25H29N5O5S

Molecular Weight

511.6

IUPAC Name

N-[4-amino-2-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C25H29N5O5S/c1-4-5-6-15-7-10-17(11-8-15)27-20(31)14-36-25-29-22(26)21(24(33)30-25)28-23(32)16-9-12-18(34-2)19(13-16)35-3/h7-13H,4-6,14H2,1-3H3,(H,27,31)(H,28,32)(H3,26,29,30,33)

InChI Key

ZMAMVPDTENMPSY-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between the target compound and analogous DHPM derivatives or benzamide-containing molecules.

Key Observations:

Core Flexibility :

  • The target compound’s 1,6-dihydropyrimidin-5-yl core is analogous to compounds VII and IX , but differs from the 4,6-diphenylpyrimidin-2-yl core in 6a–6f , which introduces rigidity and may reduce conformational flexibility.

Substituent Effects: Thioether Groups: The target’s 2-((4-butylphenyl)amino)-2-oxoethyl)thio group balances lipophilicity (via butyl chain) and hydrogen-bonding capacity (via amide), contrasting with the purely lipophilic hexylthio in VII or the polar nitro group in IX . Benzamide Moieties: The 3,4-dimethoxybenzamide in the target likely enhances aqueous solubility compared to non-substituted benzamides (e.g., phenylacetamide in ). This aligns with strategies to improve pharmacokinetics through methoxy substitutions .

Synthetic Efficiency :

  • Yields for DHPM derivatives range from 75% (VII) to 88% (IX) , suggesting that the target’s synthesis could benefit from optimized catalysts like ionic liquids (85–90% yields in ) or FeCl₃ (80–90% yields in ).

Spectroscopic Insights :

  • NMR data from indicate that substituents in regions analogous to the target’s thioether and benzamide groups (e.g., positions 29–36 and 39–44) induce distinct chemical shifts, implying conformational or electronic differences. For example, the dimethoxy group may deshield adjacent protons, altering spectral profiles.

Implications for Drug Design

  • Lipophilicity vs. Solubility : The target’s 4-butylphenyl and dimethoxy groups strike a balance between membrane permeability (critical for oral bioavailability) and solubility, addressing a common challenge in DHPM derivatives .
  • Functional Group Synergy: The combination of thioether, amide, and methoxy groups may enable multitarget interactions, a trend observed in broad-spectrum antitrypanosomatidic agents ( ).

Q & A

Q. What are the optimal synthetic routes for preparing this pyrimidinone-derived compound, and what reaction conditions are critical for high yields?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidinone core. Key steps include:

  • Amide coupling : Use of coupling agents like HBTU or HATU in DMF with DIPEA as a base to facilitate condensation between carboxylic acid and amine intermediates .
  • Thioether linkage : Reaction of a thiol-containing intermediate with a halogenated acetyl group under basic conditions (e.g., NaH in THF) to form the sulfur bridge .
  • Solvent optimization : Polar aprotic solvents (DMF, dichloromethane) are preferred for intermediate steps, with temperature control (0–25°C) to minimize side reactions .
    Critical factors include maintaining anhydrous conditions and monitoring reaction progress via TLC or HPLC to ensure >90% purity .

Q. Which characterization techniques are essential to confirm the structural integrity of this compound?

  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₈N₆O₅S) and detects isotopic patterns .
  • Multinuclear NMR (¹H, ¹³C) : Assigns signals for the pyrimidinone NH (δ 10.2–11.5 ppm), aromatic protons (δ 6.8–8.1 ppm), and methoxy groups (δ 3.8–3.9 ppm) .
  • HPLC purity analysis : Uses C18 reverse-phase columns with UV detection at 254 nm to verify ≥95% purity .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition screens : Target kinases or proteases using fluorescence-based assays (e.g., ATP-depletion for kinase activity) .
  • Antimicrobial susceptibility testing : MIC determinations against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies may arise from variations in:

  • Assay conditions : Differences in pH, serum content, or incubation time can alter compound stability. Standardize protocols using controls like doxorubicin (for cytotoxicity) or ciprofloxacin (for antimicrobial tests) .
  • Structural analogs : Subtle changes (e.g., 4-butylphenyl vs. 3-chlorophenyl substituents) significantly impact target binding. Perform comparative SAR studies using analogs from PubChem or synthetic libraries .
  • Data normalization : Use Z-score analysis to account for batch effects in high-throughput screens .

Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the 3,4-dimethoxybenzamide moiety to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve plasma stability, as demonstrated for similar thioether-containing compounds .
  • LogP optimization : Reduce LogP (predicted >3.5) via substituent modification (e.g., replacing butyl with hydroxyl groups) while retaining target affinity .

Q. How can computational methods guide the optimization of this compound’s binding affinity?

  • Molecular docking : Simulate interactions with target proteins (e.g., EGFR or DHFR) using AutoDock Vina. Focus on hydrogen bonding with the pyrimidinone NH and π-π stacking with the benzamide ring .
  • MD simulations : Assess binding stability over 100-ns trajectories in GROMACS to identify flexible regions needing rigidity (e.g., adding methyl groups to the pyrimidinone core) .
  • QSAR modeling : Train models on analogs from PubChem to predict activity cliffs and prioritize synthetic targets .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Synthetic Reproducibility : Adopt DoE (Design of Experiments) to optimize reaction parameters like stoichiometry and solvent ratios .
  • Ethical Compliance : Ensure all biological testing follows institutional guidelines for compound handling and disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.